![molecular formula C23H21N3O4S B2971840 5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-49-0](/img/structure/B2971840.png)
5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, an ethoxy group, a thiazole ring, and a dihydropyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The presence of the thiazole and dihydropyridine rings suggests that the compound is likely to be planar or nearly planar. The electron-deficient nature of these rings could enable efficient intermolecular π–π overlap .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the thiazole and dihydropyridine rings could influence its electronic properties .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from certain key precursors, including compounds with structural similarities to "5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide," has been a subject of research. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing significant potential as cyclooxygenase inhibitors with promising analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Studies on the synthesis of novel pyrido and thieno pyrimidines, which share a core structure with the compound , have been conducted to explore their potential in creating new pharmacologically active agents. These compounds have shown various degrees of biological activity, which could be relevant for further pharmaceutical development (E. A. Bakhite et al., 2005).
Antimicrobial and Antioxidant Activities
- Research into the antimicrobial and antioxidant properties of benzamides and related compounds has led to the discovery of new molecules with significant activity against various pathogens and potential for use as antioxidants. This line of research is crucial for developing new therapeutic agents to combat resistant microbial strains and oxidative stress-related conditions (Xue-Qiong Yang et al., 2015).
Receptor Binding and Neuropharmacological Effects
- The exploration of compounds with specific receptor binding properties, such as serotonin-3 (5-HT3) receptor antagonists, is vital for developing new treatments for psychiatric disorders. Studies on benzamides and similar compounds have focused on their potential to act as potent 5-HT3 receptor antagonists, indicating their usefulness in treating conditions like depression and anxiety (T. Kuroita et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-29-16-9-10-17-21(11-16)31-23(24-17)25-22(28)18-12-19(27)20(13-26(18)2)30-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZWFLKSXHBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C(=CN3C)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide |
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